![molecular formula C15H13N3O5 B5816282 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide, also known as MNBA, is a chemical compound that has been studied for its potential use in scientific research. MNBA has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research. In
Mechanism of Action
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It also inhibits the aggregation of beta-amyloid, which is thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide in lab experiments is that it has been found to have promising anti-cancer and anti-Alzheimer's disease properties. However, one limitation is that 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has not been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Future Directions
There are a number of future directions for research on 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide. One area of research could be to study its potential use in other diseases, such as Parkinson's disease or Huntington's disease. Another area of research could be to study the effects of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide in vivo, to better understand its potential therapeutic uses. Additionally, researchers could study the potential side effects of 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide, to better understand its safety profile.
Synthesis Methods
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methoxyamine hydrochloride to form the final 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide compound.
Scientific Research Applications
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide has also been studied for its potential use in Alzheimer's disease research. It has been found to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
properties
IUPAC Name |
4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-6-5-9(14(16)19)8-12(13)17-15(20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJHDORLODSFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.